1,4-Dimethylcyclohexane

Catalog No.
S1894542
CAS No.
589-90-2
M.F
C8H16
M. Wt
112.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dimethylcyclohexane

CAS Number

589-90-2

Product Name

1,4-Dimethylcyclohexane

IUPAC Name

1,4-dimethylcyclohexane

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

InChI

InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3

InChI Key

QRMPKOFEUHIBNM-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C

Solubility

3.42e-05 M

Canonical SMILES

CC1CCC(CC1)C
  • Chemical Kinetics: Studies have investigated the reaction rates of 1,4-dimethylcyclohexane with various oxidizers like chlorine atoms (Cl) and hydroxyl radicals (OH). These reactions are analyzed using techniques like Fourier-transform infrared (FTIR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to understand the reactivity of the molecule. Source: National Institute of Standards and Technology (NIST) WebBook: )
  • Catalysis Research: Research has explored the oxidation of 1,4-dimethylcyclohexane with hydrogen peroxide (H₂O₂) catalyzed by hexafluorophosphate salts and carboxylic acids. This research delves into the potential applications of 1,4-dimethylcyclohexane in reactions mediated by catalysts. Source: SCBT product page for trans-1,4-Dimethylcyclohexane: [SCBT 1.4 dimethylcyclohexane]

1,4-Dimethylcyclohexane is an organic compound with the molecular formula C8H16C_8H_{16}. It consists of a cyclohexane ring with two methyl groups attached at the 1 and 4 positions. This compound exists in two stereoisomeric forms: cis-1,4-dimethylcyclohexane and trans-1,4-dimethylcyclohexane, differing in the spatial arrangement of the methyl groups. The cis isomer has both methyl groups on the same side of the ring, while the trans isomer has them on opposite sides. The compound is a colorless to nearly colorless liquid with a boiling point of approximately 168 °C and a melting point of about -36 °C .

, including:

  • Oxidation Reactions: It can be oxidized by reagents like perchloric acid, leading to the formation of various products depending on the conditions used .
  • Autoxidation: Under certain conditions, it can undergo autoxidation, which involves free radical mechanisms that can lead to polymerization or degradation products .
  • Thermal Decomposition: The compound can also decompose thermally under specific conditions, affecting its stability and reactivity .

1,4-Dimethylcyclohexane can be synthesized through several methods:

  • Alkylation of Cyclohexane: This involves the alkylation of cyclohexane using methyl halides in the presence of a strong base.
  • Reduction Reactions: The reduction of corresponding ketones or aldehydes can yield 1,4-dimethylcyclohexane.
  • Diels-Alder Reaction: This method involves cycloaddition reactions that can create cyclohexane derivatives that are subsequently methylated.

1,4-Dimethylcyclohexane finds applications in various fields:

  • Solvent: It is used as a solvent in organic synthesis due to its non-polar nature.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Polymer Production: Its derivatives are utilized in the production of polymers and plastics.

Interaction studies involving 1,4-dimethylcyclohexane focus primarily on its reactivity with other chemical species. Investigations into its radical formation during oxidation processes reveal insights into its behavior under oxidative stress conditions. These studies are crucial for understanding how this compound interacts within various chemical environments and its potential effects on materials and biological systems .

Several compounds share structural similarities with 1,4-dimethylcyclohexane. Here’s a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
CyclohexaneSaturated hydrocarbonBasic structure without substituents
1,2-DimethylcyclohexaneSaturated hydrocarbonMethyl groups at positions 1 and 2
1,3-DimethylcyclohexaneSaturated hydrocarbonMethyl groups at positions 1 and 3
1-EthylcyclohexaneSaturated hydrocarbonContains an ethyl group instead of methyl groups
MethylcyclopentaneSaturated hydrocarbonFive-membered ring structure

Uniqueness of 1,4-Dimethylcyclohexane: The positioning of the methyl groups at the 1 and 4 positions provides specific steric effects that influence its physical properties and reactivity compared to other dimethyl-substituted cycloalkanes. Its unique conformation allows for distinct interactions in

XLogP3

3.8

Boiling Point

120.0 °C

Melting Point

-87.0 °C

UNII

417GE5869Y

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

17.88 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

624-29-3
2207-04-7
589-90-2

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Modify: 2023-08-16

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